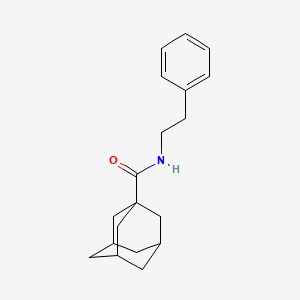![molecular formula C20H24N2O2S B4931466 1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4931466.png)
1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine, also known as MeOPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MeOPP is a piperazine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine acts as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor antagonist. It has been found to increase the release of dopamine and inhibit the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This compound also inhibits the binding of serotonin to the 5-HT1A receptor, leading to a decrease in serotonin levels. These actions contribute to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to an increase in locomotor activity and a decrease in anxiety-like behavior in animal models. This compound has also been found to have neuroprotective effects, protecting neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. This compound has also been found to have high affinity and selectivity for dopamine D2 receptors and serotonin 5-HT1A receptors. However, one limitation of this compound is that it has a short half-life, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine. One potential direction is the development of new drugs that target dopamine D2 receptors and serotonin 5-HT1A receptors for the treatment of various diseases. Another direction is the study of the role of neurotransmitters in the brain and the development of new tools for studying these processes. Additionally, the potential neuroprotective effects of this compound warrant further investigation for their potential therapeutic applications.
Méthodes De Synthèse
1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 4-methylthiophenol to form 2-methoxy-4-(methylthio)benzaldehyde. This intermediate is then reacted with piperazine and acetic anhydride to form this compound. The synthesis method has been optimized to yield this compound in high purity and yield.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a tool for studying the role of neurotransmitters in the brain and for the development of new drugs that target specific receptors.
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-16-7-9-17(10-8-16)25-15-20(23)22-13-11-21(12-14-22)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZLUAXBGBVXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(diethylamino)-2-oxoethyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931391.png)
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4931397.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4931401.png)
![1-[1-hydroxy-2,5,5-trimethyl-4-(4-methylphenyl)-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4931402.png)

![2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B4931438.png)


![3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B4931460.png)

![1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B4931477.png)

acetate](/img/structure/B4931488.png)
